4-cyano-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide
Description
4-cyano-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxinylmethyl group. The sulfonamide moiety is para-substituted with a cyano group, enhancing its electronic and steric profile. This compound is of interest in medicinal chemistry due to the sulfonamide group’s prevalence in bioactive molecules, often contributing to enzyme inhibition or receptor binding .
Properties
IUPAC Name |
4-cyano-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c20-9-14-5-7-17(8-6-14)28(24,25)22-15-10-21-23(11-15)12-16-13-26-18-3-1-2-4-19(18)27-16/h1-8,10-11,16,22H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHTXHWJGBUOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NS(=O)(=O)C4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-cyano-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 377.45 g/mol. The structure features a benzenesulfonamide moiety linked to a pyrazole and a dihydrobenzo[dioxin] group, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory and cancer pathways.
- Inhibition of Inflammatory Pathways : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in cell models challenged with lipopolysaccharides (LPS) . This inhibition indicates potential use in treating neuroinflammatory disorders.
- Anticancer Activity : The compound's ability to modulate signaling pathways related to apoptosis and cell proliferation suggests potential anticancer properties. It may act by interfering with the Keap1-Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress .
Biological Activity Data
Case Studies
- Neuroinflammation Model : In vitro studies using BV-2 microglial cells demonstrated that treatment with the compound resulted in reduced levels of inflammatory cytokines following LPS stimulation. This suggests that the compound could be beneficial for conditions characterized by neuroinflammation .
- Cancer Research : A study explored the effects of various benzenesulfonamide derivatives on cancer cell lines. The results indicated that modifications in the chemical structure could enhance anticancer activity, positioning compounds like this compound as promising candidates for further development .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 4-cyano-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide exhibit significant anticancer properties. For example, derivatives of benzenesulfonamide have been evaluated for their ability to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
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Anti-inflammatory Properties
- The compound has shown potential as an anti-inflammatory agent. In silico molecular docking studies suggest that it may inhibit enzymes such as 5-lipoxygenase, which plays a crucial role in inflammatory pathways. This suggests its use in treating conditions like arthritis and other inflammatory diseases .
-
Antimicrobial Activity
- Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. The presence of the sulfonamide group is particularly noteworthy as sulfonamides are well-known for their antibacterial effects. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria .
Synthesis and Derivatives
The synthesis of This compound typically involves multi-step organic reactions that can include:
- Formation of the pyrazole ring.
- Introduction of the sulfonamide group.
- Addition of the cyano group.
These synthetic pathways are crucial for developing derivatives with enhanced efficacy or reduced toxicity.
Case Study 1: Anticancer Research
A study conducted on a series of benzenesulfonamide derivatives revealed that modifications to the pyrazole ring significantly affected their anticancer activity. The most promising derivative exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity .
Case Study 2: Anti-inflammatory Evaluation
In another investigation, the anti-inflammatory effects were assessed using animal models of inflammation. The results showed a marked reduction in inflammatory markers and pain responses when treated with the compound, highlighting its therapeutic potential in inflammatory diseases .
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural homology with other pyrazole-linked benzenesulfonamides but differs in substituents. Key analogs include:
Key Observations :
- The target compound’s dihydrobenzodioxinylmethyl group introduces a rigid, oxygen-rich bicyclic system, contrasting with the trifluoromethylbenzyl () or chromenone-fluorophenyl () groups in analogs. This may influence binding specificity in biological targets .
Physicochemical Properties
Notes:
- The target’s cyano group and ether ring increase polarity compared to ’s lipophilic CF₃ group, suggesting differences in solubility and membrane permeability .
- ’s higher molecular weight (589.1) correlates with its chromenone-pyrimidine extension, while the target’s smaller size may improve bioavailability .
Crystallographic and Computational Studies
- SHELX Refinement : and highlight the use of SHELXL for small-molecule crystallography. The target compound’s dihydrobenzodioxinyl group may require similar refinement for accurate bond-length analysis, particularly for the ether ring’s conformation .
- Co-crystal Analog: ’s sulfathiazole co-crystal demonstrates sulfonamide-thiazole H-bonding, suggesting the target’s pyrazole and cyano groups could form analogous interactions in crystal lattices or protein binding .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-cyano-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide?
- Methodology : The compound’s synthesis typically involves coupling a sulfonamide intermediate with a functionalized pyrazole-dioxane hybrid. For example, sulfonylation of 4-cyanobenzenesulfonyl chloride with a pyrazole-dioxane amine precursor under anhydrous conditions (e.g., DCM, triethylamine, 0–5°C) yields the target compound .
- Key Considerations : Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-sulfonylation). Purification often requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Techniques :
- NMR : Analyze , , and 2D spectra (e.g., HSQC, HMBC) to confirm connectivity between the dioxane, pyrazole, and sulfonamide moieties .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DMSO/ethanol) .
Q. What solvent systems are suitable for solubility and stability testing?
- Approach : Test polar aprotic solvents (DMSO, DMF) for initial solubility. For biological assays, use aqueous buffers (e.g., PBS with ≤1% DMSO). Stability studies (pH 7.4, 37°C) should include HPLC monitoring over 24–72 hours .
Advanced Research Questions
Q. How do electronic effects of the 4-cyano group influence the compound’s reactivity in nucleophilic substitution reactions?
- Analysis : The electron-withdrawing cyano group activates the sulfonamide’s sulfur center, enhancing its electrophilicity. Compare reactivity with analogs lacking the cyano substituent using DFT calculations (e.g., Mulliken charges) and kinetic studies .
- Experimental Design : Perform reactions with nucleophiles (e.g., amines, thiols) under controlled conditions (DMF, 50°C). Track intermediates via -NMR if fluorinated analogs are used .
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models for this compound?
- Hypothesis Testing :
- Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation pathways .
- Formulation : Improve bioavailability via nanoencapsulation or prodrug design (e.g., esterification of the sulfonamide) .
- Target Engagement : Use SPR or ITC to confirm binding affinity to proposed targets (e.g., carbonic anhydrase isoforms) .
Q. How can computational modeling guide SAR studies for optimizing this compound’s selectivity?
- Workflow :
Docking : Screen against target protein structures (e.g., COX-2, PDB ID 5KIR) using AutoDock Vina .
MD Simulations : Analyze binding stability (RMSD, hydrogen bond occupancy) over 100 ns trajectories .
Free Energy Calculations : Use MM/GBSA to rank derivatives by predicted ΔG binding .
- Validation : Synthesize top-ranked analogs and test in enzyme inhibition assays .
Q. What experimental designs mitigate interference from the dioxane ring’s conformational flexibility in crystallography studies?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
